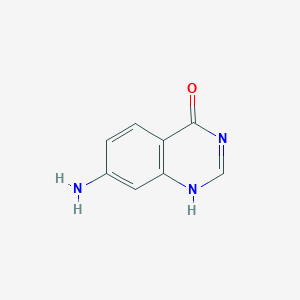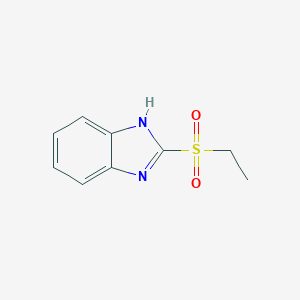
2-(ethylsulfonyl)-1H-benzimidazole
説明
2-(Ethylsulfonyl)-1H-benzimidazole (ESBI) is an organic molecule that has been widely studied for its potential applications in a variety of scientific fields, ranging from organic synthesis to pharmaceuticals and biochemistry. ESBI is a heterocyclic sulfur-containing organic compound with a benzimidazole core, and has attracted considerable research attention due to its unique properties.
作用機序
The mechanism of action of 2-(ethylsulfonyl)-1H-benzimidazole is still not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are associated with inflammation. Additionally, this compound has been suggested to act as an antioxidant, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have demonstrated that this compound is capable of inhibiting the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to inhibit the activity of the enzymes COX-2 and LOX, which are associated with inflammation. In vivo studies have also demonstrated that this compound is capable of reducing inflammation in animal models.
実験室実験の利点と制限
The synthesis of 2-(ethylsulfonyl)-1H-benzimidazole is relatively straightforward and cost-effective, making it a useful reagent for laboratory experiments. Additionally, this compound has been found to be stable in aqueous solution, making it suitable for use in aqueous-based reactions. However, this compound is not soluble in organic solvents, which limits its use in organic-based reactions.
将来の方向性
The potential applications of 2-(ethylsulfonyl)-1H-benzimidazole are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to develop new synthesis methods for this compound and to explore its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research is needed to explore the potential of this compound as an anti-inflammatory agent, and to investigate its potential therapeutic applications in the treatment of various diseases. Finally, further research is needed to explore the potential of this compound as an antioxidant, and to investigate its potential therapeutic applications in the prevention and treatment of various diseases.
合成法
2-(ethylsulfonyl)-1H-benzimidazole can be synthesized via a two-step process involving the condensation of ethylsulfonyl chloride with 1-amino-2-methylbenzimidazole, followed by hydrolysis of the product. This method has been widely used in the synthesis of this compound, and has been found to be an efficient and cost-effective method for producing the compound.
科学的研究の応用
2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound has been used as a reagent for the preparation of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In pharmaceuticals, this compound has been studied as a potential anti-inflammatory agent, and has been found to exhibit anti-inflammatory activity in vitro and in vivo. In biochemistry, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
生化学分析
Biochemical Properties
The biochemical properties of 2-(Ethylsulfonyl)-1H-benzimidazole are not yet fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context. For example, it may act as a substrate, inhibitor, or modulator for certain enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects depend on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. Studies have shown that different dosages can lead to different physiological responses, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical behavior. This compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
特性
IUPAC Name |
2-ethylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYQDHWUOXOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307534 | |
| Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30192-40-6 | |
| Record name | NSC191955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)


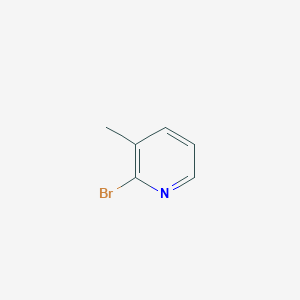
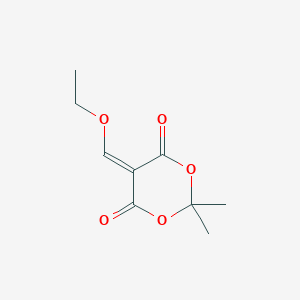

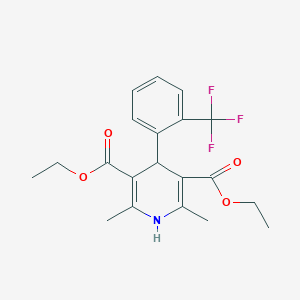
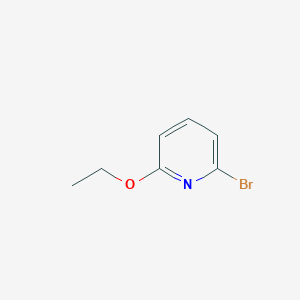
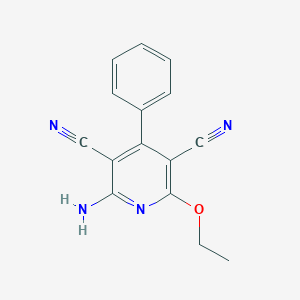
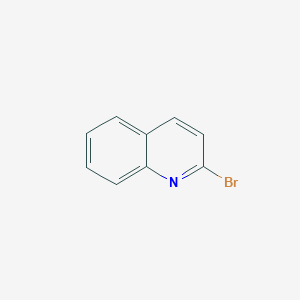
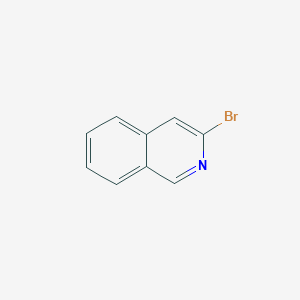
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
